Ethyl Maltol

Description

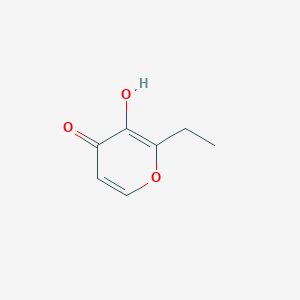

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKYNHJUKRTCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041516 | |

| Record name | 2-Ethyl-3-hydroxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid | |

| Record name | 4H-Pyran-4-one, 2-ethyl-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

289.00 to 290.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4940-11-8 | |

| Record name | Ethyl maltol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4940-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl maltol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004940118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-4-one, 2-ethyl-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-3-hydroxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-hydroxy-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Q8K29L05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 - 91 °C | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Interplay of Ethyl Maltol in Flavor Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl maltol (2-ethyl-3-hydroxy-4-pyranone) is a widely utilized synthetic flavor enhancer celebrated for its ability to impart a characteristic sweet, caramel-like, and fruity aroma to a diverse range of consumer products. Beyond its own flavor profile, it possesses the remarkable capacity to enhance and modify the perception of other flavors, notably sweetness, while masking undesirable off-notes such as bitterness and acidity.[1][2] This technical guide delves into the putative molecular mechanisms underpinning this compound's flavor-enhancing properties, targeting an audience engaged in research, scientific discovery, and drug development. While direct experimental evidence on the specific molecular interactions of this compound with taste receptors remains an area of active investigation, this document synthesizes current knowledge on taste modulation to propose likely mechanisms of action. We will explore the potential role of this compound as a positive allosteric modulator of the sweet taste receptor (T1R2/T1R3) and its possible contribution to the "kokumi" sensation through interaction with the calcium-sensing receptor (CaSR). This guide provides a comprehensive overview of the experimental protocols required to elucidate these mechanisms, presents illustrative quantitative data in structured tables, and visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams.

Introduction to this compound

This compound is a synthetic organic compound that is structurally related to maltol, a naturally occurring compound found in roasted malt and other heated carbohydrates.[1] The addition of an ethyl group in this compound significantly potentiates its flavor-enhancing capabilities, making it three to four times more potent than maltol.[3] Its primary applications in the food and pharmaceutical industries are to enhance sweetness, allowing for sugar reduction, and to improve the overall flavor profile by suppressing bitterness and sourness.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₈O₃ | [4] |

| Molecular Weight | 140.14 g/mol | [1] |

| Melting Point | 89-92 °C | [1] |

| Solubility | 1g in 55ml of water at 25°C; Soluble in ethanol and propylene glycol. | [5] |

| Odor | Characteristic sweet, caramel-like, fruity aroma. | [5] |

| FEMA Number | 3487 | [1] |

Proposed Mechanisms of Action in Flavor Enhancement

The flavor-modifying effects of this compound are likely mediated through its interaction with specific G protein-coupled receptors (GPCRs) expressed in taste receptor cells on the tongue. Two primary hypotheses are presented here: positive allosteric modulation of the sweet taste receptor and activation of the calcium-sensing receptor to elicit a "kokumi" sensation.

Positive Allosteric Modulation of the Sweet Taste Receptor (T1R2/T1R3)

The perception of sweetness is mediated by a heterodimeric GPCR, the T1R2/T1R3 receptor.[6] This receptor possesses multiple binding sites for a wide variety of sweet-tasting molecules.[7][8] In addition to the orthosteric site where sweeteners bind to activate the receptor, there are allosteric sites that can be occupied by molecules that modulate the receptor's response to an orthosteric agonist.[7][9] Positive allosteric modulators (PAMs) are compounds that are not necessarily sweet on their own but can significantly enhance the sweet taste of other molecules, such as sucrose.[7][9][10]

It is hypothesized that this compound functions as a PAM of the T1R2/T1R3 receptor. By binding to an allosteric site, it may induce a conformational change in the receptor that increases its affinity for sweeteners or enhances the efficacy of the signal transduction cascade upon sweetener binding. This would lead to an amplified perception of sweetness, allowing for a reduction in the concentration of sugar required to achieve the same sweet taste intensity.

The binding of a sweetener to the T1R2 subunit of the T1R2/T1R3 receptor, potentiated by the allosteric binding of this compound, is proposed to trigger a canonical GPCR signaling cascade. This involves the activation of a G protein (gustducin), which in turn stimulates phospholipase Cβ2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ concentration activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), causing membrane depolarization and the release of ATP, which acts as a neurotransmitter to signal sweet taste to the brain.

"Kokumi" Sensation and the Calcium-Sensing Receptor (CaSR)

"Kokumi" is a Japanese term that describes a flavor sensation characterized by richness, mouthfulness, and the continuity of other basic tastes like sweet, salty, and umami.[5][11] Unlike basic tastes, kokumi substances do not have a distinct taste of their own but enhance the overall flavor profile.[11] This sensation is mediated by the calcium-sensing receptor (CaSR), another GPCR found in taste cells.[12][13]

It is plausible that this compound or its metabolites could act as agonists of the CaSR. Activation of CaSR in taste cells is known to potentiate the signals of other taste modalities. This could explain this compound's ability to provide a fuller, more rounded flavor profile and to enhance not only sweetness but also to contribute to the overall palatability of a product.

The binding of this compound to the CaSR would initiate a G protein-mediated signaling cascade, likely involving Gαq/11, leading to PLC activation and a subsequent increase in intracellular Ca²⁺. This Ca²⁺ signal could then modulate the signaling pathways of other taste receptors, such as the T1R2/T1R3 sweet taste receptor, leading to an enhanced taste perception.

Experimental Protocols to Elucidate the Mechanism of Action

To validate the proposed mechanisms, a series of in vitro and sensory experiments are required. The following sections detail the methodologies for key experiments.

In Vitro Cell-Based Calcium Imaging Assay

This assay is designed to determine if this compound can act as a PAM of the T1R2/T1R3 receptor or as an agonist of the CaSR by measuring changes in intracellular calcium concentration.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

For the sweet taste receptor assay, cells are stably co-transfected with plasmids encoding human T1R2, T1R3, and a chimeric G protein (e.g., Gα16-gust44) that couples the receptor to the PLC pathway.[8]

-

For the CaSR assay, cells are transfected with a plasmid encoding human CaSR.

-

Cells are seeded onto 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and grown to confluence.

-

-

Dye Loading:

-

The growth medium is removed, and cells are washed with a physiological salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in the salt solution for 60 minutes at 37°C in the dark.[14][15]

-

-

Compound Addition and Fluorescence Measurement:

-

After incubation, cells are washed to remove excess dye.

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

A baseline fluorescence is recorded before the addition of compounds.

-

For the PAM assay, varying concentrations of this compound are added, followed by a fixed concentration of a sweet agonist (e.g., sucrose at its EC20). To determine the effect on potency, a dose-response curve of the sweet agonist is generated in the presence and absence of a fixed concentration of this compound.

-

For the CaSR agonist assay, varying concentrations of this compound are added, and the fluorescence response is measured.

-

Changes in intracellular calcium are monitored as changes in fluorescence intensity over time.

-

-

Data Analysis:

-

The fluorescence signal is normalized to the baseline.

-

Dose-response curves are generated, and EC50 values (the concentration of an agonist that gives half-maximal response) are calculated using a nonlinear regression model.

-

For the PAM assay, the fold-shift in the agonist's EC50 in the presence of this compound is calculated to quantify the potentiation effect.

-

Table 2: Illustrative Quantitative Data from Calcium Imaging Assay

| Assay | Compound | Agonist | EC50 (µM) | Fold Potentiation |

| T1R2/T1R3 PAM | Sucrose | - | 15,000 | - |

| Sucrose + 100 µM this compound | - | 7,500 | 2.0 | |

| Sucrose + 500 µM this compound | - | 3,000 | 5.0 | |

| CaSR Agonist | This compound | - | 850 | - |

Note: The data in this table are illustrative and intended to demonstrate how results would be presented. Actual values would need to be determined experimentally.

Human Sensory Panel Evaluation

Sensory panel testing is crucial to correlate the in vitro findings with the actual perception of flavor enhancement in humans.

-

Panelist Recruitment and Training:

-

Recruit 10-15 panelists who are non-smokers and have no known taste or smell disorders.

-

Train panelists on the use of a rating scale (e.g., a 15-point scale from "not sweet" to "extremely sweet") and to identify and rate different taste modalities.[16]

-

-

Sample Preparation:

-

Prepare aqueous solutions of a sweetener (e.g., sucrose) at various concentrations.

-

For the test samples, add a fixed concentration of this compound (e.g., 50 ppm) to the sweetener solutions.

-

A control sample with only this compound in water should be included to assess its inherent taste.

-

-

Sensory Testing:

-

Conduct the evaluation in a sensory analysis laboratory with individual booths to prevent communication between panelists.

-

Present the samples in a randomized and blind manner.

-

Panelists should rinse their mouths with water between samples.

-

For a paired comparison test, panelists are asked to identify the sweeter of two samples (one with and one without this compound).

-

For descriptive analysis, panelists rate the intensity of various attributes (sweetness, bitterness, caramel flavor, etc.) for each sample.

-

-

Data Analysis:

-

Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA) and post-hoc tests (e.g., Tukey's HSD), to determine if there are significant differences in the perceived taste intensities between samples with and without this compound.

-

Table 3: Illustrative Quantitative Data from Sensory Panel Evaluation

| Sample | Mean Sweetness Rating (0-15 scale) | Standard Deviation |

| 5% Sucrose | 7.5 | 1.2 |

| 5% Sucrose + 50 ppm this compound | 9.8* | 1.5 |

| 7% Sucrose | 9.9 | 1.3 |

| 50 ppm this compound in water | 1.2 | 0.5 |

* Indicates a statistically significant difference (p < 0.05) compared to the 5% sucrose control. Note: The data in this table are illustrative.

Conclusion

While the precise molecular mechanism of this compound's flavor enhancement is yet to be fully elucidated by direct experimental evidence, the existing body of knowledge on taste receptor pharmacology strongly suggests its action as a positive allosteric modulator of the T1R2/T1R3 sweet taste receptor. Furthermore, its ability to impart a sense of richness and mouthfulness points towards a potential role in activating the calcium-sensing receptor, thereby eliciting a "kokumi" effect. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these hypotheses. A deeper understanding of the molecular interactions of this compound will not only advance our knowledge of taste perception but also enable the rational design of novel flavor modulators for the development of healthier and more palatable food and pharmaceutical products.

References

- 1. The performance, application range, dosage and precautions of maltol and this compound [arshinefoodadditives.com]

- 2. Functional role of this compound -gnfchem.com [gnfchem.com]

- 3. Common Flavor Enhancers & Flavoring Agents Compared [periodical.knowde.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of the sweet taste enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Positive allosteric modulators of the human sweet taste receptor enhance sweet taste - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interactions between the human sweet-sensing T1R2-T1R3 receptor and sweeteners detected by saturation transfer difference NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unnatural Tripeptides as Potent Positive Allosteric Modulators of T1R2/T1R3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Derivation of Kokumi γ-Glutamyl Peptides and Volatile Aroma Compounds from Fermented Cereal Processing By-Products for Reducing Bitterness of Plant-Based Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. calcium-sensing receptor — TargetMol Chemicals [targetmol.com]

- 13. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. brainvta.tech [brainvta.tech]

- 15. Calcium Imaging of Store-Operated Calcium (Ca2+) Entry (SOCE) in HEK293 Cells Using Fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pac.gr [pac.gr]

An In-Depth Technical Guide to the Sensory Properties of Ethyl Maltol in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl maltol (2-ethyl-3-hydroxy-4-pyrone) is a synthetic flavoring substance widely utilized in the food, beverage, and pharmaceutical industries for its potent sweet, caramel-like, and fruity sensory characteristics. In aqueous solutions, it functions as a flavor enhancer, capable of modifying and intensifying perceived sweetness, masking undesirable off-notes, and contributing a complex aromatic profile. This technical guide provides a comprehensive overview of the sensory properties of this compound in aqueous solutions, detailing its taste and odor profile, quantitative sensory thresholds, and synergistic effects. Methodologies for sensory evaluation are outlined, and the underlying mechanism of its interaction with taste receptors is discussed.

Introduction

This compound is a synthetic derivative of maltol, a naturally occurring compound found in roasted malt and other heated carbohydrate-rich foods. The substitution of a methyl group with an ethyl group in the pyranone ring structure significantly enhances its flavor potency, making it approximately four to six times stronger than maltol.[1] Its primary applications in aqueous systems, such as beverages and oral pharmaceutical formulations, are to impart sweetness and a pleasant aroma, as well as to improve the overall palatability of the product by masking bitter or metallic tastes.[2][3] This guide focuses on the sensory attributes of this compound when dissolved in water, providing key quantitative data and methodological insights for its effective application.

Sensory Profile of this compound in Aqueous Solutions

In dilute aqueous solutions, this compound is characterized by a multifaceted sensory profile. The primary sensory attributes include:

-

Taste: The predominant taste characteristic is sweetness. It is often described as a "cotton candy" or "caramelized sugar" type of sweetness.[1] At higher concentrations, a slight initial bitter or tart flavor may be perceived, which quickly dissipates.[1]

-

Odor: The aroma of this compound in solution is consistently described as sweet, caramel-like, and fruity.[2][4] Specific fruity notes, such as strawberry and jam, are also commonly associated with its aroma profile.[1]

This compound is available in different grades, which can influence its sensory profile. The "pure aroma" type is characterized by a soft fruit and milky aroma, while the "caramelized aroma" type has a stronger, richer caramel scent. A "special mellow type" is also available, which offers a more complex and long-lasting aroma.[4][5]

Quantitative Sensory Data

Precise quantitative data on the sensory thresholds of this compound in aqueous solutions are not extensively available in a standardized tabular format in publicly accessible literature. However, some key values and typical usage levels have been reported.

Table 1: Physicochemical and Sensory Properties of this compound

| Property | Value/Description | References |

| Chemical Name | 2-Ethyl-3-hydroxy-4-pyrone | [6] |

| Molecular Formula | C₇H₈O₃ | [2] |

| Appearance | White crystalline powder | [2] |

| Odor Profile | Sweet, caramel, fruity, cotton candy, jammy, strawberry | [1][2] |

| Taste Profile | Sweet, with a slight initial bitter-tart note at high concentrations | [1] |

| Solubility in Water | 1 g in 55 mL at 25°C | [4] |

| Typical Usage Level (as flavor modifier) | 1 - 100 ppm | [7] |

Experimental Protocols for Sensory Evaluation

The sensory evaluation of this compound in aqueous solutions requires carefully designed and executed experimental protocols to obtain reliable and reproducible data. The following outlines a general methodology based on established sensory science practices.

Panelist Selection and Training

A trained sensory panel is essential for the descriptive analysis of this compound.

-

Selection: Panelists should be recruited based on their sensory acuity, ability to discriminate between basic tastes and odors, and their verbal fluency in describing sensory perceptions. Initial screening can involve tests for taste and odor recognition and intensity ranking.[8][9]

-

Training: A comprehensive training program is necessary to familiarize panelists with the specific sensory attributes of this compound. This involves:

-

Attribute Generation: Panelists are presented with a range of this compound concentrations in water to collaboratively develop a lexicon of descriptive terms for its taste, aroma, and mouthfeel.

-

Reference Standards: Reference standards for each attribute should be provided to anchor the panelists' perceptions. For example, solutions of sucrose can be used as references for sweetness intensity.

-

Scale Training: Panelists must be trained on the use of a standardized intensity scale, such as a 15-point numerical scale or a 100-mm unstructured line scale, to rate the intensity of each attribute.[10][11]

-

Sample Preparation

-

Aqueous Solutions: this compound solutions should be prepared using purified, odor-free water. Due to its solubility, it may be necessary to first dissolve the crystalline powder in a small amount of ethanol before diluting with water for higher concentrations, though for most sensory testing in water, direct dissolution with agitation is sufficient.[4]

-

Concentration Range: A range of concentrations should be prepared to evaluate the full spectrum of its sensory properties, from sub-threshold to supra-threshold levels.

Sensory Evaluation Methods

-

Difference Testing:

-

Triangle Test (ISO 4120): To determine if a perceptible difference exists between two samples (e.g., water with and without this compound, or two different concentrations of this compound), a triangle test can be employed.

-

Paired Comparison Test (ISO 5495): This test can be used to determine the direction of the difference, for example, which of two samples is sweeter.

-

-

Descriptive Analysis (ISO 13299): A trained panel uses the developed lexicon to quantitatively rate the intensity of each sensory attribute of the this compound solutions. This provides a detailed sensory profile or "fingerprint" of the substance at different concentrations.

The following diagram illustrates a typical workflow for the sensory evaluation of this compound.

Mechanism of Flavor Enhancement and Taste Receptor Interaction

This compound's flavor-enhancing properties are believed to stem from its interaction with taste receptors on the tongue. While the precise molecular interactions are still under investigation, it is thought to modulate the perception of other taste stimuli.

-

Sweetness Enhancement: this compound can enhance the perceived sweetness of other sweeteners, allowing for a reduction in their usage while maintaining the desired sweetness level.[3][7] This synergistic effect is particularly valuable in the formulation of low-sugar and sugar-free products.

-

Off-Note Masking: It is effective at masking undesirable tastes such as bitterness, metallicity, and acidity, leading to a more balanced and harmonious flavor profile.[3][4]

The sweet taste is primarily mediated by the T1R2/T1R3 G-protein coupled receptor. It is hypothesized that flavor enhancers like this compound may act as positive allosteric modulators of this receptor, binding to a site distinct from the primary sweetener binding site and enhancing the receptor's response to the sweetener.

The following diagram illustrates a simplified proposed signaling pathway for sweet taste perception and the potential modulatory role of this compound.

Conclusion

This compound is a powerful and versatile flavor ingredient with a distinct sweet, caramel, and fruity sensory profile in aqueous solutions. Its ability to enhance sweetness and mask off-notes makes it a valuable tool for food and pharmaceutical formulators. A thorough understanding of its sensory properties, achieved through rigorous sensory evaluation protocols, is crucial for its effective and optimal application. Further research is warranted to establish a more comprehensive quantitative database of its sensory thresholds and to elucidate the precise molecular mechanisms underlying its flavor-modifying effects.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. tuodaindus.com [tuodaindus.com]

- 3. Functional role of this compound -gnfchem.com [gnfchem.com]

- 4. arshinefood.com [arshinefood.com]

- 5. The performance, application range, dosage and precautions of maltol and this compound [arshinefoodadditives.com]

- 6. fao.org [fao.org]

- 7. What are the properties, scope of application, dosage and precautions of maltol and this compound? - China Chemical Manufacturer [longchangextracts.com]

- 8. Screening and Training Methods for Sensory Panelists - Agriculture Notes by Agriculture.Institute [agriculture.institute]

- 9. DLG Expert report 07/2017: Practice guide for sensory panel training Part 1 [dlg.org]

- 10. fiveable.me [fiveable.me]

- 11. Training a Sensory Panel – Sensory Nutrition: the role of sensory properties of foods in nutrition and health [pressbooks.pub]

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl Maltol

This guide provides a comprehensive analysis of the spectroscopic data for ethyl maltol (C₇H₈O₃), a widely used flavoring agent. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure of this compound

This compound, systematically named 2-ethyl-3-hydroxy-4H-pyran-4-one, possesses a pyranone ring with ethyl and hydroxyl substituents.[1][2] The arrangement of these functional groups is key to its characteristic properties and is elucidated by the spectroscopic methods detailed below.

Caption: Figure 1. 2D Chemical Structure of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of this compound.

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25 | Triplet (t) | 3H | -CH₂CH₃ |

| 2.70 | Quartet (q) | 2H | -CH₂ CH₃ |

| 5.40 (approx.) | Singlet (s) | 1H | -OH |

| 6.40 | Doublet (d) | 1H | Olefinic H |

| 7.70 | Doublet (d) | 1H | Olefinic H |

Note: The hydroxyl proton signal can be broad and its chemical shift may vary with concentration and temperature.[3][4]

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 11.5 | Primary (CH₃) | Ethyl -C H₃ |

| 23.0 | Secondary (CH₂) | Ethyl -C H₂- |

| 115.0 | Tertiary (CH) | Olefinic C -H |

| 140.0 | Tertiary (CH) | Olefinic C -H |

| 145.0 | Quaternary (C) | C -OH |

| 155.0 | Quaternary (C) | C -O- |

| 174.0 | Quaternary (C) | Carbonyl C =O |

Data sourced from SpectraBase and ChemicalBook.[5][6]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Broad, Strong | O-H stretch (hydroxyl group) |

| ~2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1650 | Strong | C=O stretch (ketone) |

| ~1620 | Medium | C=C stretch (alkene) |

| ~1200 | Strong | C-O stretch |

The broadness of the O-H stretch is indicative of hydrogen bonding.[7][8][9]

-

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 140 | High | [M]⁺ (Molecular Ion) |

| 111 | High | [M - C₂H₅]⁺ |

| 83 | Medium | |

| 55 | Medium |

The molecular ion peak at m/z 140 corresponds to the molecular weight of this compound (140.14 g/mol ).[2][10][11] The fragmentation pattern is consistent with the structure, showing a significant loss of the ethyl group.

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of high-purity this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition (¹H and ¹³C NMR):

-

The analysis is performed using a Fourier Transform NMR (FT-NMR) spectrometer.[12]

-

Place the NMR tube into the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include the pulse angle, acquisition time, and relaxation delay.[13]

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.[12][13]

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum.

-

The spectrum is phase-corrected and the baseline is corrected.

-

The chemical shifts are referenced to the TMS signal.

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

-

-

Sample Preparation (Thin Solid Film Method): [14]

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like methylene chloride or acetone.

-

Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[14]

-

-

Data Acquisition:

-

A background spectrum of the empty salt plate is first recorded.

-

The salt plate with the sample film is then placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.[15]

-

The infrared beam is passed through the sample, and the instrument records an interferogram.

-

The interferogram is Fourier transformed by the instrument's software to generate the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[15]

-

-

Sample Introduction:

-

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.[16]

-

Alternatively, a direct insertion probe can be used to introduce the solid sample directly into the ion source, where it is heated to produce gaseous molecules.[17]

-

-

Ionization (Electron Ionization - EI):

-

In the ion source, the gaseous this compound molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[16][18]

-

This bombardment removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺), which is also a radical cation.[16]

-

The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged and neutral pieces.[18]

-

-

Mass Analysis and Detection:

-

The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or magnetic sector).[16][17]

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]

-

A detector at the end of the analyzer measures the abundance of each ion.[17]

-

The resulting data is presented as a mass spectrum, a plot of relative ion abundance versus m/z.[18]

-

Workflow and Relationships

The following diagram illustrates the workflow for the spectroscopic analysis of a chemical compound like this compound, showing how the different techniques provide complementary information for structural elucidation.

Caption: Figure 2. General workflow for spectroscopic analysis.

References

- 1. This compound | C7H8O3 | CID 21059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound(4940-11-8) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound(4940-11-8) IR Spectrum [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. This compound [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 13. books.rsc.org [books.rsc.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

Thermal Degradation of Ethyl Maltol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl maltol (2-ethyl-3-hydroxy-4-pyrone) is a widely used flavoring agent in the food, beverage, and pharmaceutical industries, prized for its sweet, caramel-like aroma. However, its thermal instability can lead to the formation of various degradation products, particularly at elevated temperatures encountered during food processing, baking, or in applications such as e-cigarettes. Understanding the profile of these degradation products is crucial for quality control, safety assessment, and formulation development. This guide provides a comprehensive overview of the thermal degradation of this compound, summarizing available data, outlining experimental protocols for analysis, and visualizing potential degradation pathways.

Quantitative Analysis of Thermal Degradation Products

The thermal decomposition of this compound can yield a complex mixture of volatile and semi-volatile organic compounds. While comprehensive quantitative data for the pyrolysis of pure this compound is limited in publicly available literature, studies on related applications, such as the analysis of e-cigarette liquids containing this compound, provide insights into the potential degradation products. The primary analytical technique for identifying and quantifying these products is Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

The following table summarizes potential thermal degradation products of this compound based on general principles of organic chemistry and findings from related studies. It is important to note that the relative abundance of these products is highly dependent on the temperature, atmosphere (e.g., presence of oxygen), and the matrix in which this compound is present.

| Potential Degradation Product | Chemical Formula | Molar Mass ( g/mol ) | Formation Temperature Range (°C) | Notes |

| Furfural | C₅H₄O₂ | 96.08 | > 200 | A common product from the degradation of carbohydrates and related compounds. |

| 5-Methylfurfural | C₆H₆O₂ | 110.11 | > 200 | Formation is plausible through rearrangement and fragmentation of the pyrone ring. |

| Acetaldehyde | C₂H₄O | 44.05 | > 300 | A common product of pyrolysis of organic molecules. |

| Formaldehyde | CH₂O | 30.03 | > 300 | A common product of pyrolysis of organic molecules. |

| Benzene | C₆H₆ | 78.11 | > 500 | Can be formed at higher temperatures through cyclization and aromatization reactions. |

| Toluene | C₇H₈ | 92.14 | > 500 | Can be formed at higher temperatures. |

| Phenol | C₆H₆O | 94.11 | > 400 | Possible product from the degradation of the aromatic-like pyrone ring. |

| Carbon Monoxide | CO | 28.01 | > 200 | A common product of incomplete combustion and pyrolysis. |

| Carbon Dioxide | CO₂ | 44.01 | > 200 | A common product of complete combustion and pyrolysis. |

Experimental Protocols

The investigation of thermal degradation products of this compound typically involves controlled pyrolysis followed by chromatographic separation and mass spectrometric identification. The following is a representative protocol for Py-GC-MS analysis.

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Analysis of this compound

1. Objective: To identify and semi-quantify the thermal degradation products of this compound at various temperatures.

2. Materials and Equipment:

- This compound (high purity standard)

- Pyrolyzer (e.g., Curie-point, furnace-type)

- Gas Chromatograph (GC) with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

- Mass Spectrometer (MS)

- Micro-sample cups or tubes for the pyrolyzer

- Helium (carrier gas), high purity

- Syringes for standard solutions (if applicable)

3. Sample Preparation:

- Accurately weigh a small amount of this compound (typically 50-200 µg) into a sample cup.

- For quantitative analysis, prepare standard solutions of expected degradation products in a suitable solvent.

4. Pyrolyzer Conditions:

- Pyrolysis Temperatures: Set a range of temperatures to be investigated, for example: 300°C, 500°C, and 700°C.

- Pyrolysis Time: Typically 5-15 seconds.

- Interface Temperature: Maintain at a high temperature (e.g., 280-300°C) to prevent condensation of pyrolysis products.

5. Gas Chromatography (GC) Conditions:

- Injector Temperature: 280°C

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Oven Temperature Program:

- Initial temperature: 40°C, hold for 2 minutes.

- Ramp 1: Increase to 150°C at a rate of 10°C/min.

- Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

- Column: A non-polar or medium-polarity column is typically used (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

6. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 550.

- Ion Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

- Solvent Delay: Set to avoid the solvent peak if a solution is injected.

7. Data Analysis:

- Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

- Confirm identifications using retention indices if available.

- Semi-quantify the products by comparing their peak areas. For full quantification, a calibration curve for each identified compound is required.

Signaling Pathways and Experimental Workflows

Hypothetical Thermal Degradation Pathway of this compound

The thermal degradation of this compound likely proceeds through a series of complex reactions including ring-opening, fragmentation, and rearrangement. The following diagram illustrates a hypothetical pathway.

Caption: Hypothetical thermal degradation pathway of this compound.

Experimental Workflow for Py-GC-MS Analysis

The following diagram outlines the typical workflow for analyzing the thermal degradation products of this compound using Py-GC-MS.

Caption: Experimental workflow for Py-GC-MS analysis.

The Maillard Reaction and Ethyl Maltol: A Technical Guide to Flavor Generation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Maillard reaction, a cornerstone of flavor chemistry, and investigates the role of ethyl maltol as a significant modulator of flavor and aroma. While the Maillard reaction's foundational mechanisms are well-established, the precise interactions of flavor-enhancing compounds like this compound are a subject of ongoing research. This document synthesizes current knowledge, presents detailed experimental protocols for further investigation, and proposes potential chemical pathways for the synergistic effects observed when this compound is introduced into Maillard reaction systems.

Introduction to the Maillard Reaction

The Maillard reaction is a non-enzymatic browning process that occurs when amino acids and reducing sugars are heated together. First described by Louis-Camille Maillard in 1912, this complex cascade of reactions is responsible for the desirable color, aroma, and flavor of many cooked foods, including baked bread, roasted coffee, and seared meat. The reaction proceeds through three main stages:

-

Initial Stage: Condensation of a reducing sugar with an amino acid to form a Schiff base, followed by cyclization to a glycosylamine, and subsequent rearrangement to an Amadori or Heyns product. This stage is colorless and does not produce significant flavor.

-

Intermediate Stage: Dehydration and fragmentation of the Amadori/Heyns products, leading to the formation of highly reactive carbonyl compounds such as dicarbonyls and reductones. Strecker degradation of amino acids also occurs, producing characteristic aldehydes.

-

Final Stage: Polymerization and condensation of the intermediate compounds to form high molecular weight, brown-colored pigments known as melanoidins. A vast array of heterocyclic compounds, which are key contributors to flavor and aroma, are also formed in this stage.

The outcome of the Maillard reaction is highly dependent on several factors, as summarized in Table 1.

| Factor | Effect on Maillard Reaction |

| Temperature | Higher temperatures accelerate the reaction rate, leading to faster browning and more intense flavor development.[1] |

| Time | Longer reaction times allow for the progression to later stages, resulting in darker colors and more complex flavor profiles. |

| pH | An alkaline environment (higher pH) generally promotes the reaction by increasing the nucleophilicity of the amino groups.[1] |

| Water Activity (a_w) | The reaction rate is optimal at intermediate water activity levels (0.6-0.8). Very low or very high water content can inhibit the reaction. |

| Reactant Type | The type of amino acid and reducing sugar significantly influences the resulting flavor profile. For instance, sulfur-containing amino acids like cysteine are crucial for meaty flavors.[1] |

This compound: A Potent Flavor Enhancer

This compound (2-ethyl-3-hydroxy-4-pyranone) is a synthetic organic compound widely used as a flavor enhancer in the food industry.[2][3][4][5] It is structurally related to maltol, a naturally occurring compound that can be a product of the Maillard reaction itself.[6] this compound is particularly valued for its sweet, caramel-like, and fruity aroma, and its ability to enhance and round out existing flavors, mask off-notes, and improve mouthfeel.[2][3][4][5][7]

| Property | Description |

| Chemical Formula | C₇H₈O₃ |

| Molar Mass | 140.14 g/mol |

| Appearance | White crystalline powder |

| Odor | Sweet, caramel, fruity |

| Melting Point | 89-93 °C |

| Solubility | Sparingly soluble in water; soluble in ethanol and propylene glycol.[2] |

| Flavor Profile | Enhances sweetness, masks bitterness, imparts a creamy texture. |

While often added to finished products, several sources indicate that this compound interacts with components of food systems during processing, particularly with amino acids in meat, to significantly enhance savory, meaty flavors.[3][4][7] The precise chemical nature of this interaction is not extensively detailed in publicly available literature, presenting a compelling area for further research.

The Interaction of this compound with the Maillard Reaction

The core of understanding this compound's role lies in its potential to either participate directly in the Maillard reaction cascade or to react with its products to generate new, potent flavor compounds.

Proposed Mechanism of Interaction

Given the chemical structure of this compound and the reactive intermediates of the Maillard reaction, a hypothetical pathway can be proposed. This compound itself does not possess a primary or secondary amino group to initiate the Maillard reaction in the same way an amino acid does. However, its pyrone structure and hydroxyl group make it a candidate for interaction with key Maillard intermediates, especially in the presence of sulfur donors like cysteine, which is critical for meaty aromas.

One plausible hypothesis is that this compound reacts with hydrogen sulfide (H₂S), a key degradation product of cysteine, and other reactive intermediates. This could lead to the formation of novel, highly aromatic sulfur-containing heterocyclic compounds that are not typically generated in the Maillard reaction alone.

The diagram below illustrates the established Maillard reaction pathway and a proposed point of interaction for this compound.

Caption: Proposed interaction of this compound with Maillard reaction intermediates.

Experimental Protocol for Investigating this compound's Role

To elucidate the mechanism by which this compound enhances meaty flavors, a structured experimental approach is required. The following protocol outlines a method for reacting this compound in a model Maillard system and analyzing the resulting volatile compounds.

Materials and Reagents

-

L-Cysteine (≥99% purity)

-

D-Glucose (≥99% purity)

-

This compound (≥99% purity)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Deionized water

-

Dichloromethane (DCM), HPLC grade

-

Anhydrous sodium sulfate

-

Internal standard (e.g., 2-methyl-3-heptanone)

-

Pressure-rated reaction vials with PTFE-lined septa

Equipment

-

Analytical balance

-

Heating block or oil bath with temperature control

-

Vortex mixer

-

Centrifuge

-

Gas Chromatograph with Mass Spectrometric detector (GC-MS)

-

Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) and holder

Experimental Procedure

-

Preparation of Reaction Mixtures:

-

Prepare a stock solution of L-cysteine (0.1 M) and D-glucose (0.1 M) in the phosphate buffer.

-

Prepare a stock solution of this compound (0.01 M) in the same buffer.

-

In separate reaction vials, prepare the following mixtures as outlined in Table 3.

-

| Vial ID | Cysteine-Glucose Solution (mL) | This compound Solution (mL) | Buffer (mL) |

| Control | 1.0 | 0 | 1.0 |

| EM-Low | 1.0 | 0.1 | 0.9 |

| EM-High | 1.0 | 1.0 | 0 |

| EM-Only | 0 | 1.0 | 1.0 |

-

Reaction:

-

Securely cap all vials.

-

Place the vials in a preheated heating block at 120°C.

-

Heat for 60 minutes.

-

After heating, immediately cool the vials in an ice bath to quench the reaction.

-

-

Extraction of Volatile Compounds (HS-SPME):

-

Add a consistent amount of internal standard to each vial.

-

Equilibrate the vials at 60°C for 15 minutes.

-

Expose the SPME fiber to the headspace of each vial for 30 minutes at 60°C.

-

Immediately desorb the fiber in the GC injector.

-

-

GC-MS Analysis:

-

Injector: 250°C, splitless mode.

-

Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

-

Oven Program: Initial temperature 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold for 10 min.

-

MS Detector: Scan range 35-400 m/z, electron ionization at 70 eV.

-

-

Data Analysis:

-

Identify compounds by comparing mass spectra with libraries (e.g., NIST, Wiley).

-

Calculate the relative abundance of key volatile compounds (especially sulfur-containing ones) by normalizing their peak areas to the peak area of the internal standard.

-

Compare the volatile profiles of the control and this compound-containing samples to identify unique compounds or significant increases in specific compounds.

-

The following diagram illustrates the experimental workflow.

Caption: Workflow for investigating this compound's effect on the Maillard reaction.

Anticipated Outcomes and Implications

The execution of the described protocol is anticipated to yield quantitative data on the influence of this compound on the Maillard reaction's volatile product profile. Specifically, it is expected that the vials containing this compound will show:

-

The formation of unique sulfur-containing compounds not present in the control.

-

A significant increase in the concentration of certain known meaty flavor compounds (e.g., specific thiophenes, thiazoles).

-

A potential decrease in some other Maillard reaction byproducts as reactants are diverted into the this compound-involved pathways.

Such findings would provide the first concrete chemical evidence for the long-observed synergistic effect of this compound in savory flavor generation. For researchers in food science, this could open new avenues for creating more potent and specific reaction flavors. For professionals in drug development, particularly in creating palatable oral formulations, a deeper understanding of these flavor-modulating reactions could enable more effective taste-masking strategies for bitter active pharmaceutical ingredients (APIs).

Conclusion

The Maillard reaction remains a rich and complex field of study. While the role of this compound as a flavor enhancer is well-established empirically, its mechanistic involvement in the Maillard reaction is a promising frontier for research. The proposed hypothetical pathways and detailed experimental protocol provided in this guide offer a clear roadmap for scientists to explore this interaction. Elucidating these mechanisms will not only advance our fundamental understanding of flavor chemistry but also unlock new possibilities for the targeted design of flavors and the improvement of product palatability across the food, beverage, and pharmaceutical industries.

References

- 1. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. foodadditives.net [foodadditives.net]

- 3. This compound Flavor Improver/ Flavor Enhancer for Meat Products/Cosmetics - this compound and Maltol [ziofoodchemical.en.made-in-china.com]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. arshinefood.com [arshinefood.com]

The Multifaceted Role of Ethyl Maltol in Food Preservation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl maltol (2-ethyl-3-hydroxy-4-pyrone), a synthetic flavoring agent, is widely utilized in the food industry for its potent sweet, caramel-like aroma. While its primary application is flavor enhancement, this compound also contributes to food preservation through a combination of direct and indirect mechanisms. This technical guide provides an in-depth analysis of this compound's role in extending the shelf-life and maintaining the quality of food products. It consolidates available quantitative data on its antimicrobial and antioxidant-related activities, details relevant experimental protocols, and visualizes key mechanisms and workflows. The evidence suggests that this compound's preservative effects are predominantly attributed to its ability to mask off-flavors and stabilize color, particularly in meat products, through iron chelation. Its direct antimicrobial and antioxidant activities, while present, appear to be less pronounced and require further investigation for broader applicability.

Introduction

This compound is a heterocyclic compound synthetically derived from maltol, a naturally occurring compound found in roasted malt and other sources.[1] It is approximately four to six times more potent than maltol in its flavoring capabilities.[1] Beyond its primary function as a flavor enhancer, this compound is recognized for its contribution to food preservation, a role that is multifaceted and involves several chemical and sensory interactions within the food matrix. This guide explores the core mechanisms of this compound's preservative action, focusing on its antimicrobial properties, its role as an antioxidant, and its significant impact on flavor and color stability.

Antimicrobial Activity of this compound

This compound has been shown to exhibit antimicrobial properties, although its efficacy is not as broad-spectrum as traditional food preservatives. Its mechanism is thought to involve the disruption of cellular processes, potentially including quorum sensing, which is crucial for the virulence and biofilm formation of some bacteria.

Quantitative Antimicrobial Data

Quantitative data on the antimicrobial activity of this compound against a wide range of common foodborne pathogens is limited in publicly available scientific literature. However, specific studies have demonstrated its inhibitory effects against certain microorganisms.

One study identified the minimum inhibitory concentration (MIC) of this compound against Aeromonas salmonicida, a fish pathogen, to be 0.1 mg/mL.[2] The same study also noted that at sub-MIC levels (0.08 mg/mL), this compound could significantly inhibit biofilm formation and extracellular protease activity.[2]

For comparative purposes, a study on the closely related compound, maltol , provides MIC values against several common food spoilage organisms and pathogens, as detailed in Table 1. It is important to note that these values are for maltol and not this compound, but they provide an indication of the potential antimicrobial spectrum of this class of compounds.[3][4]

Table 1: Minimum Inhibitory Concentrations (MIC) of Maltol against Various Microorganisms

| Microorganism | Gram Stain/Type | MIC (ppm) |

| Escherichia coli | Gram-Negative | 4000 |

| Staphylococcus aureus | Gram-Positive | 4000 |

| Pseudomonas aeruginosa | Gram-Negative | 1000 |

| Candida albicans | Yeast | 2000 |

| Aspergillus brasiliensis | Mold | 4000 |

Data sourced from a study on maltol.[3][5]

Experimental Protocol for Antimicrobial Susceptibility Testing

The following protocol, adapted from methodologies used for maltol, can be employed to determine the Minimum Inhibitory Concentration (MIC) of this compound.[3][5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

This compound

-

Test microorganisms (e.g., E. coli, S. aureus)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., ethanol or sterile distilled water).

-

Preparation of Inoculum: Culture the test microorganism in the appropriate broth overnight. Adjust the culture to a concentration of approximately 5 x 10^5 CFU/mL for bacteria or 5 x 10^3 CFU/mL for fungi.

-

Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria).

-

Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Experimental Workflow for Antimicrobial Susceptibility Testing

Antioxidant and Color Preservation Role

A significant aspect of this compound's preservative function lies in its ability to act as a chelating agent, particularly for ferric iron (Fe³⁺). This action has a direct impact on preventing oxidative processes and stabilizing the color of certain food products.

Mechanism of Action: Iron Chelation

In meat products, the desirable red color is primarily due to myoglobin. Over time, myoglobin can be oxidized, leading to discoloration. This compound can form a stable complex with iron ions present in myoglobin.[1] This chelation prevents the degradation of myoglobin into iron-free porphyrin-globulin complexes, which are prone to further decomposition and cause an undesirable green or brown color.[1] The conjugate base of this compound has a high affinity for iron, forming a red coordination complex where the heterocycle acts as a bidentate ligand.[6]

While this chelation activity is beneficial for color preservation, it is also linked to a potential pro-oxidant effect in certain systems. Studies on maltol have shown that in the presence of transition metals like iron or copper, it can generate reactive oxygen species (ROS).[7] This suggests that the antioxidant or pro-oxidant nature of this compound is highly dependent on the specific food matrix and the presence of other components.

Quantitative Antioxidant Data

Table 2: Common Assays for Antioxidant Capacity

| Assay | Principle | Key Metric |

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | IC₅₀ (μg/mL or μM): The concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity. |

| ABTS Radical Scavenging | Measures the ability of an antioxidant to reduce the pre-formed ABTS radical cation, leading to a loss of color. | TEAC (Trolox Equivalent Antioxidant Capacity): The concentration of a Trolox solution that has the same antioxidant capacity as a 1 mM solution of the substance under investigation. |

Experimental Protocol for DPPH Radical Scavenging Assay

This protocol provides a general method for assessing the radical scavenging activity of a compound like this compound.

Objective: To determine the IC₅₀ value of this compound for scavenging the DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Standard antioxidant (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer

-

96-well microtiter plates or cuvettes

Procedure:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Sample Solutions: Prepare a series of concentrations of this compound in methanol. Also, prepare a series of concentrations of the standard antioxidant.

-

Reaction Mixture: In a 96-well plate or test tubes, mix a fixed volume of the DPPH solution with varying concentrations of the this compound solutions. A control sample containing only the DPPH solution and methanol should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

Determination of IC₅₀: Plot the percentage of scavenging activity against the concentration of this compound. The IC₅₀ value is the concentration that corresponds to 50% scavenging activity.

Flavor Preservation

This compound's most significant contribution to food preservation is arguably its role in maintaining and enhancing flavor profiles. It can mask or suppress undesirable off-flavors that may develop during storage, such as bitterness or astringency.[1] This sensory preservation extends the perceived freshness and palatability of food products, which is a critical factor in consumer acceptance and shelf-life.

Conclusion

This compound plays a multifaceted role in food preservation, with its primary and most effective contributions being flavor enhancement and color stabilization. Its ability to chelate iron is a key mechanism in preventing oxidative discoloration in meat products. While this compound does exhibit some antimicrobial activity, the available data suggests it is not as potent or broad-spectrum as conventional preservatives. Similarly, its direct antioxidant capacity through radical scavenging appears to be less significant than its metal-chelating effects. For researchers and professionals in food science and drug development, understanding these distinct roles is crucial for the effective application of this compound. Future research should focus on elucidating its antimicrobial spectrum against a wider range of foodborne pathogens and quantifying its direct antioxidant activity in various food systems to fully leverage its preservative potential.

References

- 1. foodadditives.net [foodadditives.net]

- 2. Effects of the pyrones, maltol and this compound, on iron absorption from the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Graphviz - Graph Visualization Software [emden.github.io]

The Solubility of Ethyl Maltol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of ethyl maltol in various organic solvents, offering critical data for researchers, scientists, and professionals in drug development and formulation. This compound (2-ethyl-3-hydroxy-4-pyrone), a synthetic flavoring agent, is widely utilized in the food, pharmaceutical, and fragrance industries. A thorough understanding of its solubility is paramount for optimizing its application in diverse formulations.

Executive Summary

This document compiles quantitative and semi-quantitative solubility data for this compound in several organic solvents and aqueous mixtures. Detailed experimental protocols for determining solubility, including the shake-flask method and the laser monitoring technique, are provided to ensure methodological rigor in future studies. A visual workflow of a generalized solubility determination process is also presented to aid in experimental design.

Quantitative Solubility Data

The following tables summarize the known solubility of this compound. It is important to note that while some data is derived from peer-reviewed studies, other values are based on semi-quantitative measurements from technical data sheets. All data has been converted to a standardized format ( g/100 mL) for ease of comparison.

Table 1: Solubility of this compound in Pure Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Data Type |

| Ethanol | Not Specified | 10 | Semi-Quantitative[1] |

| Propylene Glycol | Not Specified | 5.88 | Semi-Quantitative[1] |

| Chloroform | Not Specified | 20 | Semi-Quantitative[1] |

| Methanol | Not Specified | Slightly Soluble | Qualitative[2][3] |

| Acetone | Not Specified | Soluble | Not Specified |

| Ethyl Acetate | Not Specified | Soluble | Not Specified |

Note: "Slightly Soluble" and "Soluble" are qualitative descriptors and are included for informational purposes. The semi-quantitative data is derived from values expressed as "1 gram dissolves in X mL of solvent".

Table 2: Mole Fraction Solubility of this compound in Ethanol-Water Mixtures at Various Temperatures

| Temperature (K) | Mole Fraction of Ethanol | Mole Fraction Solubility of this compound |

| 293.15 | 0.0000 | 0.0021 |

| 293.15 | 0.1435 | 0.0115 |

| 293.15 | 0.2811 | 0.0246 |

| 293.15 | 0.4771 | 0.0462 |

| 293.15 | 0.6100 | 0.0624 |

| 293.15 | 0.7787 | 0.0762 |

| 293.15 | 0.8814 | 0.0776 |

| 293.15 | 0.9504 | 0.0715 |

| 293.15 | 1.0000 | 0.0599 |

| 298.15 | 0.0000 | 0.0023 |

| 298.15 | 0.1435 | 0.0152 |

| 298.15 | 0.2811 | 0.0373 |

| 298.15 | 0.4771 | 0.0648 |

| 298.15 | 0.6100 | 0.0799 |

| 298.15 | 0.7787 | 0.0928 |

| 298.15 | 0.8814 | 0.0930 |

| 298.15 | 0.9504 | 0.0902 |

| 298.15 | 1.0000 | 0.0798 |

| 303.15 | 0.0000 | 0.0027 |

| 303.15 | 0.1435 | 0.0216 |

| 303.15 | 0.2811 | 0.0540 |

| 303.15 | 0.4771 | 0.0847 |

| 303.15 | 0.6100 | 0.1023 |

| 303.15 | 0.7787 | 0.1142 |

| 303.15 | 0.8814 | 0.1126 |

| 303.15 | 0.9504 | 0.1097 |

| 303.15 | 1.0000 | 0.0974 |

| 308.15 | 0.0000 | 0.0033 |

| 308.15 | 0.1435 | 0.0319 |

| 308.15 | 0.2811 | 0.0804 |

| 308.15 | 0.4771 | 0.1185 |

| 308.15 | 0.6100 | 0.1341 |

| 308.15 | 0.7787 | 0.1551 |

| 308.15 | 0.8814 | 0.1620 |

| 308.15 | 0.9504 | 0.1486 |

| 308.15 | 1.0000 | 0.1329 |

| 313.15 | 0.0000 | 0.0040 |

| 313.15 | 0.1435 | 0.0431 |

| 313.15 | 0.2811 | 0.1077 |

| 313.15 | 0.4771 | 0.1502 |

| 313.15 | 0.6100 | 0.1706 |

| 313.15 | 0.7787 | 0.1918 |

| 313.15 | 0.8814 | 0.1965 |

| 313.15 | 0.9504 | 0.1837 |

| 313.15 | 1.0000 | 0.1658 |

Experimental Protocols

The following are detailed methodologies for two common and reliable techniques for determining the solubility of a crystalline solid like this compound in organic solvents.

Shake-Flask Method (Equilibrium Method)

This is a widely recognized and robust method for determining thermodynamic solubility.

a. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer.

b. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of this compound in the same solvent must be used for accurate quantification.

-

Data Reporting: Express the solubility in appropriate units, such as g/100 mL or mol/L, at the specified temperature.

Laser Monitoring Technique (Dynamic Method)

This method is a more automated and often faster approach to determine solubility by observing the dissolution of the solid in real-time.

a. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Automated solubility measurement system equipped with a laser transmitter and detector

-

Thermostatically controlled sample chamber with a stirring mechanism

-

Precision solid dispensing system

-

Computer with control and data acquisition software

b. Procedure:

-

System Setup: Place a known volume of the organic solvent into the thermostatically controlled sample chamber and allow it to reach the desired temperature.

-

Initial State: The laser beam is passed through the solvent, and the initial light transmission is recorded by the detector.

-

Titration with Solute: The automated dispensing system gradually adds small, precise amounts of this compound to the stirred solvent.

-

Monitoring Dissolution: As the this compound dissolves, the solution remains clear, and the laser light transmission remains high.

-

Saturation Point Detection: The addition of this compound continues until the saturation point is reached, at which point undissolved particles will cause the laser light to scatter, leading to a significant drop in the detected light intensity.

-